7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 83688-40-8
VCID: VC3925595
InChI: InChI=1S/C12H10O4/c13-6-4-9(14)11-7-2-1-3-8(7)12(15)16-10(11)5-6/h4-5,13-14H,1-3H2
SMILES: C1CC2=C(C1)C(=O)OC3=CC(=CC(=C23)O)O
Molecular Formula: C12H10O4
Molecular Weight: 218.2 g/mol

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.: 83688-40-8

Cat. No.: VC3925595

Molecular Formula: C12H10O4

Molecular Weight: 218.2 g/mol

* For research use only. Not for human or veterinary use.

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one - 83688-40-8

Specification

CAS No. 83688-40-8
Molecular Formula C12H10O4
Molecular Weight 218.2 g/mol
IUPAC Name 7,9-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C12H10O4/c13-6-4-9(14)11-7-2-1-3-8(7)12(15)16-10(11)5-6/h4-5,13-14H,1-3H2
Standard InChI Key JZDAPLLTAVOOGR-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C(=O)OC3=CC(=CC(=C23)O)O
Canonical SMILES C1CC2=C(C1)C(=O)OC3=CC(=CC(=C23)O)O

Introduction

Chemical Identity and Structural Characteristics

7,9-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS: 83688-40-8) is a polycyclic aromatic compound belonging to the chromenone class. Its molecular formula, C₁₂H₁₀O₄, corresponds to an average mass of 218.21 g/mol and a monoisotopic mass of 218.0579 g/mol . The structure features a bicyclic framework comprising a benzene ring fused to a cyclopentane moiety, with a ketone group at position 4 and hydroxyl groups at positions 7 and 9 (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₀O₄
Average Mass218.21 g/mol
Monoisotopic Mass218.0579 g/mol
IUPAC Name7,9-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
ChemSpider ID4479841

The presence of two hydroxyl groups enhances its polarity and potential for hydrogen bonding, influencing both reactivity and biological interactions .

Biosynthesis and Biotransformation

SubstrateBiocatalystProductKey Modification
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneA. brasiliensis7,9-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneC-9 hydroxylation

This biogenetic route highlights the role of microbial systems in generating structurally complex derivatives under mild conditions .

Chemical Properties and Reactivity

The compound’s reactivity is governed by its hydroxyl and ketone functionalities:

Oxidation

The 7,9-dihydroxy groups are susceptible to oxidation, potentially forming quinone derivatives. For example, treatment with KMnO₄ under acidic conditions could oxidize the catechol-like structure to a dicarbonyl compound.

Reduction

The ketone at position 4 can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding dihydro derivatives.

Electrophilic Substitution

The electron-rich aromatic system permits substitutions at positions ortho and para to the hydroxyl groups. Halogenation with Br₂ in acetic acid may introduce bromine at position 8 or 10.

Challenges and Future Directions

Current limitations include:

  • Synthetic Accessibility: Chemical synthesis routes remain undeveloped, relying solely on biotransformation .

  • Pharmacological Data: No in vivo or clinical studies exist to confirm hypothesized activities.

  • Structure-Activity Relationships: The impact of the 9-hydroxy group on bioactivity is unknown.

Proposed research priorities:

  • Optimizing chemical synthesis for scalable production.

  • Screening against disease-relevant targets (e.g., kinases, GPCRs).

  • Investigating synergistic effects with existing therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator